molecular formula C12H21N3O B13196674 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13196674
M. Wt: 223.31 g/mol
InChI Key: PENRLZBWWPIBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a sophisticated chemical hybrid scaffold of significant interest in medicinal chemistry and oncology research. Its structure incorporates a piperidine ring fused with a 1,3,4-oxadiazole unit, a combination known to produce compounds with a wide spectrum of biological activities. The 1,3,4-oxadiazole pharmacophore is a well-established scaffold in anticancer agent development, with demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are pivotal for cancer cell proliferation and survival . Furthermore, molecular hybridization of piperidine with other heterocycles is a recognized strategy for generating novel bioactive molecules, and piperidine derivatives themselves are frequently investigated for their potential effects on the central nervous system and as antineoplastic agents . The specific substitution pattern of this compound suggests potential for selective interaction with various biological targets. Piperidine derivatives are routinely evaluated using in silico prediction tools, which indicate a high potential for affecting enzymes, receptors, and ion channels, making them promising candidates for further pharmacological investigation . The integration of the 1,3,4-oxadiazole ring, noted for its bioisosteric properties and ability to participate in key hydrogen-bonding interactions at target sites, enhances the drug-like properties of this molecule . This reagent is designed for researchers exploring the development of novel small-molecule inhibitors, particularly in the fields of cancer biology and neurodegenerative diseases.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H21N3O/c1-7(2)11-14-15-12(16-11)10-5-8(3)13-9(4)6-10/h7-10,13H,5-6H2,1-4H3

InChI Key

PENRLZBWWPIBOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2=NN=C(O2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the formation of the piperidine ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a carboxylic acid derivative can yield the desired piperidine ring, which can then be further functionalized to introduce the oxadiazole group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole moiety or other substituents on the piperidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the indole and sulfanylacetamide groups present in compounds, which are critical for α-glucosidase and butyrylcholinesterase (BChE) inhibition in the latter .

Functional Comparison and Hypothetical Bioactivity

Enzyme Inhibition Potential

While the target compound’s enzyme inhibitory data are unavailable, comparisons can be drawn from structurally related oxadiazoles in :

Enzyme Most Active Compound () IC50 (µM) Hypothesized Target Compound Activity
α-Glucosidase 8q 49.71 ± 0.19 Likely weaker due to absence of indole
BChE 8g 31.62 ± 0.16 Moderate inhibition possible
Lipoxygenase (LOX) 8b 99.30 ± 2.89 Unlikely to inhibit LOX effectively

Analysis :

  • The indole group in compounds (e.g., 8q) likely contributes to α-glucosidase inhibition via π-π stacking with aromatic residues in the enzyme’s active site.

Research Findings and Limitations

  • Structural Insights : The 1,3,4-oxadiazole ring is a common pharmacophore in enzyme inhibitors, but substituent choice dictates specificity. For example, bulky groups (e.g., indole in 8q) enhance α-glucosidase inhibition, while smaller groups (e.g., isopropyl) may favor other targets .
  • Limitations : Direct experimental data for the target compound are absent. Its synthesis and assay results (e.g., IC50 values) are necessary to validate hypotheses.

Biological Activity

2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that incorporates a piperidine ring and an oxadiazole moiety. The biological activity of compounds containing oxadiazole rings has been widely studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{2}

IUPAC Name: this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enhancing the bioactivity of compounds through mechanisms such as enzyme inhibition and receptor modulation. Specifically, the presence of the piperidine structure allows for increased binding affinity to biological targets, potentially influencing pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit substantial antimicrobial properties. For instance, a study demonstrated that derivatives with oxadiazole rings showed significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Oxadiazole Derivative AAntifungal16 µg/mL
Oxadiazole Derivative BAntiviral8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

A notable study highlighted its efficacy in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Caspase activation
PANC-1 (Pancreatic Cancer)20Cell cycle arrest
SK-MEL-2 (Melanoma)25Apoptosis induction

Case Studies

Case Study 1: A recent investigation into the effects of oxadiazole derivatives on human caseinolytic protease P (HsClpP) revealed that the compound acted as an agonist, promoting mitochondrial homeostasis and showing potential in hepatocellular carcinoma treatment .

Case Study 2: In a study focusing on structure–activity relationships (SAR), modifications to the oxadiazole moiety significantly affected the anticancer activity of related compounds. Notably, changes in substituents at specific positions enhanced binding affinity to target proteins involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.